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O-Demethylmurrayanine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
O-Demethylmurrayanine, a carbazole alkaloid with the chemical name 1-hydroxy-9H-

carbazole-3-carbaldehyde, is a natural product found in plants of the Rutaceae family, notably

Murraya koenigii (curry leaf tree) and Clausena lansium. This compound has garnered

significant interest within the scientific community due to its potential pharmacological activities,

particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a

detailed overview of the known physical and chemical characteristics of O-
Demethylmurrayanine, experimental protocols for its isolation and potential synthesis, and an

exploration of its biological activities and associated signaling pathways.

Physical and Chemical Characteristics
O-Demethylmurrayanine is a yellow, powdered solid at room temperature. Its core structure

consists of a carbazole scaffold, a tricyclic aromatic system containing a nitrogen atom,

functionalized with a hydroxyl group at the C1 position and a carbaldehyde group at the C3

position.
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Table 1: Physical and Chemical Properties of O-
Demethylmurrayanine

Property Value Source/Reference

CAS Number 123497-84-7 [1]

Molecular Formula C₁₃H₉NO₂ [1]

Molecular Weight 211.22 g/mol [1]

Appearance Yellow powder [1]

Melting Point

Not reported. The related

compound, carbazole-3-

carbaldehyde, has a melting

point of 158-159 °C.

[2]

Boiling Point Not reported

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[1]

Chemical Name
1-hydroxy-9H-carbazole-3-

carbaldehyde
[1]

Spectroscopic Data
Detailed experimental spectroscopic data for O-Demethylmurrayanine is not readily available

in the reviewed literature. However, based on its chemical structure, the expected spectral

characteristics are summarized below.

Table 2: Predicted Spectroscopic Data for O-
Demethylmurrayanine
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Spectroscopy Expected Peaks/Signals

¹H NMR

Aromatic protons (δ 7.0-8.5 ppm), Aldehyde

proton (δ 9.5-10.5 ppm), Hydroxyl proton (broad

singlet, variable ppm), NH proton (broad singlet,

variable ppm).

¹³C NMR

Aromatic carbons (δ 110-150 ppm), Aldehyde

carbonyl carbon (δ 190-200 ppm), Carbon

bearing the hydroxyl group (δ 150-160 ppm).

IR (Infrared)

O-H stretching (broad, ~3200-3600 cm⁻¹), N-H

stretching (~3300-3500 cm⁻¹), C-H stretching

(aromatic, ~3000-3100 cm⁻¹), C=O stretching

(aldehyde, ~1670-1700 cm⁻¹), C=C stretching

(aromatic, ~1450-1600 cm⁻¹), C-O stretching

(~1200-1300 cm⁻¹).

UV-Vis

Multiple absorption bands in the UV-Vis region

are expected due to the extended aromatic

system of the carbazole ring.

Experimental Protocols
Isolation and Purification from Murraya koenigii
A general procedure for the isolation of carbazole alkaloids from the leaves of Murraya koenigii

is described below. This protocol can be adapted for the specific isolation of O-
Demethylmurrayanine.[3]

1. Extraction:

The dried and powdered leaves of M. koenigii are first defatted with petroleum ether using a

Soxhlet apparatus.

The defatted plant material is then extracted with ethanol.

The ethanolic extract is concentrated under reduced pressure.
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2. Acid-Base Treatment:

The concentrated ethanolic extract is digested with dilute hydrochloric acid and filtered.

The filtrate is washed with water until it is acid-free and then dried to yield a residue.

3. Solvent Extraction:

The dried residue is extracted with benzene.

The benzene extract is concentrated to yield a crude mixture of carbazole alkaloids.

4. Chromatographic Purification:

The crude extract is subjected to column chromatography over neutral alumina.

The column is eluted with a gradient of solvents, typically starting with petroleum ether and

gradually increasing the polarity with benzene and chloroform.

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable

solvent system (e.g., Benzene:Chloroform 1:1) and visualized with concentrated sulfuric

acid.

Fractions containing the compound with the desired Rf value are pooled and concentrated.

Further purification can be achieved by repeated column chromatography or preparative TLC

to yield pure O-Demethylmurrayanine.

Logical Workflow for Isolation and Purification
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Caption: Workflow for the isolation of O-Demethylmurrayanine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15596202?utm_src=pdf-body-img
https://www.benchchem.com/product/b15596202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Synthesis
A plausible synthetic route for O-Demethylmurrayanine is through the Vilsmeier-Haack

reaction, a common method for the formylation of electron-rich aromatic compounds.[4][5][6][7]

Proposed Synthetic Pathway:

Starting Material: 1-hydroxy-9H-carbazole.

Reaction: Vilsmeier-Haack formylation using a Vilsmeier reagent, which is typically

generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Mechanism: The electron-rich carbazole ring undergoes electrophilic substitution with the

Vilsmeier reagent, preferentially at the C3 position due to the directing effects of the hydroxyl

and amine groups.

Work-up: Hydrolysis of the resulting iminium salt intermediate yields the final product, 1-

hydroxy-9H-carbazole-3-carbaldehyde (O-Demethylmurrayanine).

DMF + POCl3 Vilsmeier Reagent
(Electrophile)

Iminium Salt Intermediate

1-hydroxy-9H-carbazole

Electrophilic
Aromatic

Substitution
Hydrolysis O-Demethylmurrayanine

Click to download full resolution via product page

Caption: Proposed synthesis of O-Demethylmurrayanine.

Biological Activity and Signaling Pathways
O-Demethylmurrayanine has demonstrated significant cytotoxic activity against human breast

cancer (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines, with reported IC₅₀

values in the range of 4.42-7.59 μg/mL.[8] Studies on related carbazole alkaloids isolated from

Murraya koenigii suggest that their cytotoxic effects are mediated through the induction of

apoptosis.[9][10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15596202?utm_src=pdf-body
https://www.researchgate.net/figure/Synthesis-of-9-hexyl-9H-carbazole-3-carbaldehyde_fig99_373681659
https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
https://www.jk-sci.com/blogs/resource-center/vilsmeier-haack-reaction
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://www.benchchem.com/product/b15596202?utm_src=pdf-body
https://www.benchchem.com/product/b15596202?utm_src=pdf-body-img
https://www.benchchem.com/product/b15596202?utm_src=pdf-body
https://www.benchchem.com/product/b15596202?utm_src=pdf-body
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20230366352
https://pubmed.ncbi.nlm.nih.gov/16635744/
https://pubmed.ncbi.nlm.nih.gov/27680541/
https://www.researchgate.net/publication/51607096_Apoptosis_of_HL-60_leukemia_cells_induced_by_carbazole_alkaloids_isolated_from_Murraya_euchrestifolia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apoptosis Signaling Pathway
The primary mechanism of cytotoxicity for carbazole alkaloids appears to be the induction of

apoptosis via the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular

stress signals and culminates in the activation of a cascade of caspases, the executioners of

apoptosis.[9][11]

The proposed signaling cascade is as follows:

Induction of Mitochondrial Dysfunction: Carbazole alkaloids, including likely O-
Demethylmurrayanine, induce stress on the mitochondria.

Loss of Mitochondrial Membrane Potential (ΔΨm): This is a key event that disrupts the

normal functioning of the mitochondria.[9]

Release of Cytochrome c: The loss of membrane potential leads to the release of

cytochrome c from the mitochondria into the cytosol.

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-

activating factor 1) and pro-caspase-9 to form a complex known as the apoptosome.

Activation of Caspase-9: The formation of the apoptosome leads to the cleavage and

activation of pro-caspase-9 to its active form, caspase-9.[9][11]

Activation of Caspase-3: Active caspase-9 then cleaves and activates the executioner

caspase, pro-caspase-3, to its active form, caspase-3.[9][11]

Execution of Apoptosis: Caspase-3 proceeds to cleave a variety of cellular substrates,

leading to the characteristic morphological and biochemical changes of apoptosis, including

DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Some studies also suggest that carbazole alkaloids may inhibit autophagic flux, which could

contribute to the apoptotic process.[10] Furthermore, molecular docking studies have indicated

that some carbazole alkaloids may directly inhibit the anti-apoptotic protein Bcl-2, which would

further promote the mitochondrial apoptotic pathway.
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Caption: Apoptosis signaling pathway of O-Demethylmurrayanine.
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Conclusion
O-Demethylmurrayanine is a promising natural product with significant cytotoxic potential.

While a complete physicochemical characterization is still forthcoming, its structural similarity to

other well-studied carbazole alkaloids provides a strong basis for understanding its properties

and biological activities. The induction of apoptosis through the mitochondrial pathway appears

to be a key mechanism of its anticancer effects. Further research is warranted to fully elucidate

its spectral characteristics, optimize its synthesis, and explore its therapeutic potential in

greater detail. This guide provides a foundational resource for scientists and researchers

interested in the continued investigation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical characteristics of O-
Demethylmurrayanine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596202#physical-and-chemical-characteristics-of-
o-demethylmurrayanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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